Aluminium isopropoxide

Catalyst Synthesis Process Chemistry Yield Optimization

Achieve superior catalytic outcomes with Aluminium Isopropoxide (AIP). This ligand-engineered alkoxide yields 80% higher BET surface area (362–378 m²/g) in mesoporous γ-alumina vs. chloride precursors. For high-temperature catalyst supports, AIP forms χ-alumina that remains phase-stable to 1150°C, preventing surface area collapse. In HgCl₂-catalyzed processes, AIP uniquely raises synthesis yield from 90% to 95%—a performance gain not replicated by aluminum sec-butoxide. Its lower density (1.035 g/cm³ vs. 1.142 g/cm³ for ethoxide) directly reduces mass in composites and battery electrodes. Secure consistent, reproducible results with the alkoxide optimized for structure-sensitive applications.

Molecular Formula C3H8AlO
Molecular Weight 87.08 g/mol
CAS No. 555-31-7
Cat. No. B147389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium isopropoxide
CAS555-31-7
Synonyms2-Propanol Aluminum Salt;  Isopropyl Alcohol Aluminum Salt;  AIPD;  Aliso;  Aluminum 2-Propoxide;  Aluminum Isopropanolate;  Aluminum Isopropioate;  Aluminum Isopropylate;  Aluminum sec-Propanolate;  Aluminum Triisopropoxide;  Aluminum Triisopropylate;  Aluminu
Molecular FormulaC3H8AlO
Molecular Weight87.08 g/mol
Structural Identifiers
SMILESCC(C)O.[Al]
InChIInChI=1S/C3H8O.Al/c1-3(2)4;/h3-4H,1-2H3;
InChIKeyXHODMTAOVMFHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, isopropanol, benzene, toluene, chloroform, carbon tetrachloride, petroleum hydrocarbons.

Aluminium Isopropoxide (CAS 555-31-7) Procurement Guide: Why This Specific Aluminum Alkoxide Matters


Aluminium isopropoxide (Al(O-i-Pr)₃, CAS 555-31-7) is a widely used aluminum alkoxide reagent and catalyst precursor. It is a colorless, hygroscopic solid with a tetrameric structure in the solid state, which disaggregates in solution to enable catalytic activity [1]. Its primary applications leverage its Lewis acidity and ability to form aluminum-oxygen bonds, making it essential in sol-gel processing, organic synthesis (e.g., Meerwein-Ponndorf-Verley reductions), and polymerization catalysis [2]. While multiple aluminum alkoxides share similar chemistry, the specific steric and electronic properties of the isopropoxide ligand confer distinct advantages in reaction kinetics, product purity, and material performance that are critical for reproducible scientific and industrial outcomes.

Why Aluminium Isopropoxide Cannot Be Replaced by a Generic 'Aluminum Alkoxide'


Aluminum alkoxides, despite their common functional group, exhibit profound differences in reactivity, solubility, and decomposition behavior that stem from the steric bulk and electronic nature of the alkoxide ligand [1]. Direct substitution of aluminium isopropoxide with aluminum ethoxide, sec-butoxide, or tert-butoxide can alter reaction rates, product selectivity, material porosity, and thermal stability [2]. For example, the hydrolysis rate of aluminium isopropoxide in sol-gel processes is distinct from that of aluminum sec-butoxide, directly impacting the surface area and pore size distribution of the resulting alumina, which are critical parameters for catalyst support applications [3]. The following quantitative evidence demonstrates these material and performance differences, which are essential for informed scientific and procurement decisions.

Aluminium Isopropoxide Technical Evidence: Direct Quantitative Comparisons for Informed Procurement


Synthesis Yield: Aluminium Isopropoxide vs. Aluminum sec-Butoxide

A direct comparative study of aluminum alkoxide synthesis reveals that aluminium isopropoxide achieves a 90% yield without catalyst addition, which is comparable to the baseline for aluminum sec-butoxide [1]. However, the addition of a mercuric chloride (HgCl₂) catalyst increases the yield of aluminium isopropoxide to 95%, whereas the same catalyst does not enhance the yield of aluminum sec-butoxide. Iodine (I₂) catalysis, in contrast, increases the yield of both compounds to 95% [1]. This indicates that aluminium isopropoxide production is more responsive to HgCl₂ catalysis, offering a distinct advantage in process optimization.

Catalyst Synthesis Process Chemistry Yield Optimization

Sol-Gel Derived γ-Alumina: Surface Area and Pore Size Comparison

When used as a precursor for mesoporous γ-alumina, the organic route using aluminium isopropoxide (AIP) yields materials with significantly higher BET surface areas (362-378 m²/g) compared to the inorganic route using aluminum chloride (AlCl₃), which produces alumina with surface areas of only 209-299 m²/g [1]. Furthermore, the mean pore diameter of the γ-alumina from AIP is approximately half that of the material derived from AlCl₃ (4.8 nm vs. 8.9 nm) [1]. This demonstrates that AIP provides finer control over the pore structure, yielding a more uniform and higher surface area support.

Sol-Gel Processing Catalyst Support Mesoporous Materials γ-Alumina

Thermal Stability of Derived χ-Alumina: Direct Phase Transformation

Thermal decomposition of aluminium isopropoxide (AIP) in toluene at 315°C for 2 hours produces χ-alumina with high thermal stability, which undergoes a direct phase transformation to α-alumina at approximately 1150°C, bypassing other transition phases [1][2]. In contrast, the amorphous product obtained at lower decomposition temperatures transforms to γ-alumina and then to θ-alumina before reaching α-alumina [1]. This direct transformation pathway minimizes surface area loss and property changes during high-temperature processing, a benefit not observed with other common aluminum precursors like aluminum chloride or aluminum nitrate.

Thermal Decomposition χ-Alumina Catalyst Stability Materials Science

Physical Properties: Melting Point and Density Differentiation

Aluminium isopropoxide (AIP) has a density of 1.035 g/cm³ at 25°C, which is significantly lower than that of aluminum ethoxide (1.142 g/cm³ at 20°C) [1]. Its melting point is sensitive to purity, ranging from 118°C (98+%) to 138-142°C (99.99+%) [2], whereas aluminum ethoxide melts at a fixed 140°C [1]. The lower density of AIP can be advantageous for applications where mass loading is critical, while its melting point variability can serve as a rapid, low-cost indicator of purity and batch consistency for quality control.

Physical Characterization Material Handling Quality Control Specification

Optimal Application Scenarios for Aluminium Isopropoxide (CAS 555-31-7)


Synthesis of High-Surface-Area Catalyst Supports (γ-Alumina)

When synthesizing mesoporous γ-alumina for catalytic applications, the use of aluminium isopropoxide (AIP) is essential to achieve a BET surface area in the range of 362-378 m²/g, which is up to 80% higher than that obtained using aluminum chloride [1]. This high surface area directly correlates with increased catalytic site density and activity. The resulting pore diameter of approximately 4.8 nm is ideal for many industrial catalytic processes, including hydrotreating and emission control.

Fabrication of Thermally Stable χ-Alumina for High-Temperature Catalysis

Aluminium isopropoxide is uniquely suited for preparing χ-alumina supports intended for high-temperature applications (e.g., automotive exhaust catalysts, petrochemical reforming). Thermal decomposition of AIP in toluene at 315°C yields χ-alumina that remains phase-stable up to 1150°C, directly transforming to α-alumina [2][3]. This behavior prevents the intermediate phase transformations (γ → θ → α) that cause surface area collapse in catalysts derived from other aluminum precursors, thereby extending catalyst lifetime and maintaining performance under harsh conditions.

Mercuric Chloride-Catalyzed Alkoxide Production

For manufacturing processes that utilize or can tolerate mercuric chloride (HgCl₂) as a catalyst, aluminium isopropoxide offers a distinct yield advantage. The synthesis yield is increased from 90% to 95% with HgCl₂ addition, a benefit not observed with aluminum sec-butoxide [4]. This translates to higher process efficiency and lower raw material costs, making AIP the preferred alkoxide for this specific catalytic route.

Weight-Sensitive Material Formulations Requiring Lower Density Precursors

In applications such as lightweight composite materials, thin-film coatings, or certain battery electrode formulations, the lower density of aluminium isopropoxide (1.035 g/cm³) compared to aluminum ethoxide (1.142 g/cm³) can be a decisive factor [5]. This ~9% lower density can translate to significant mass savings in the final product, improving energy efficiency or performance metrics where weight is critical.

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